3-Bromo-1,2-propanediol

Toxicology Drug Metabolism Halohydrin Biochemistry

3-Bromo-1,2-propanediol (CAS 4704-77-2) is a precision research intermediate, not a commodity solvent. Its dual 1,2-diol and reactive primary alkyl bromide functionality makes it essential for regioselective triacylglycerol synthesis and as the standard substrate for glycerol kinase characterization. The bromine atom provides superior leaving-group ability that chloro or non-halogenated analogs cannot replicate; substitution leads to experimental failure. Procure 97% purity material, stored at 2-8°C, to ensure success in carbonyl protection, enzymatic kinetic assays, and QSAR toxicology studies where this specific halogenated diol is the documented standard.

Molecular Formula C3H7BrO2
Molecular Weight 154.99 g/mol
CAS No. 4704-77-2
Cat. No. B131886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,2-propanediol
CAS4704-77-2
Synonyms(+/-)-Glycerol 1-Bromohydrin;  1-Bromo-1-deoxyglycerol;  1-Bromo-2,3-dihydroxy-_x000B_propane;  1-Bromo-2,3-propanediol;  3-Bromo-1,2-dihydroxypropane;  DL-Glycerol 1-Bromohydrin;  Glycerol Bromohydrin;  Glycerol α-Bromohydrin;  α-Bromohydrin; 
Molecular FormulaC3H7BrO2
Molecular Weight154.99 g/mol
Structural Identifiers
SMILESC(C(CBr)O)O
InChIInChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
InChIKeySIBFQOUHOCRXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,2-propanediol (CAS 4704-77-2): An Essential Bifunctional Building Block for Complex Organic Synthesis and Enzyme Research


3-Bromo-1,2-propanediol (CAS 4704-77-2), a small halogenated diol with the molecular formula C₃H₇BrO₂, is a cornerstone reagent in advanced chemical and biochemical research. Its strategic value is derived from its dual functionality: a nucleophilic 1,2-diol and a reactive primary alkyl bromide, granting it unique utility in multi-step organic synthesis . This compound is not a simple solvent or excipient; it is a specialized tool. As a liquid with a density of 1.771 g/mL at 25 °C and requiring storage at 2-8°C, it is handled as a precision intermediate, not a commodity [1]. Its primary applications are twofold: serving as a flexible protecting group for carbonyls in complex molecule construction, and as a specific substrate for probing the active site of the metabolic enzyme glycerol kinase [1].

Why Simple Diols or Halogenated Analogs Are Not Drop-in Replacements for 3-Bromo-1,2-propanediol


Substituting 3-Bromo-1,2-propanediol with simpler or even structurally analogous compounds can lead to experimental failure, as its specific chemical and biological behavior is not replicated by alternatives. While 3-chloro-1,2-propanediol appears similar, their metabolic fates differ significantly, with the chloro analog showing a unique 10% excretion rate unchanged in vivo, a property not observed for the bromo compound [1]. This directly impacts toxicological study design and interpretation. Furthermore, the bromine atom's superior leaving-group ability compared to chlorine makes the compound markedly more reactive in nucleophilic substitution reactions, a crucial factor for its use as a synthetic building block . Conversely, substituting with a non-halogenated diol like 1,2-propanediol completely eliminates the electrophilic site, rendering it useless for the alkylation and carbonyl protection chemistries that define 3-bromo-1,2-propanediol's utility . These distinctions underscore that this compound is selected for its specific, and often irreplaceable, reactivity profile.

Quantitative Evidence Differentiating 3-Bromo-1,2-propanediol from its Closest Analogs


Comparative In Vivo Metabolic Stability: Complete Degradation vs. Partial Excretion

In a direct head-to-head in vivo metabolic study, 3-Bromo-1,2-propanediol was found to be completely degraded in rats and mice following intraperitoneal administration. In stark contrast, its closest analog, 3-Chloro-1,2-propanediol, showed significantly different metabolic stability, with approximately 10% of the administered dose being excreted unchanged in both species [1]. This fundamental difference in pharmacokinetics demonstrates that these compounds are not metabolically equivalent and cannot be freely interchanged in studies of halohydrin toxicity or detoxification pathways.

Toxicology Drug Metabolism Halohydrin Biochemistry

Comparative Aquatic Toxicity: Bromo Analog Shows Lower Acute Toxicity than Chloro Analog in a Standardized Model

In a standardized aquatic toxicity model using the ciliate Tetrahymena pyriformis (40-hour assay), 3-Bromo-1,2-propanediol exhibited a toxicity value (pIGC50) of -1.21 log(L/mmol). This can be compared to the reported value of -1.63 log(L/mmol) for its 3-chloro analog, 3-Chloro-1,2-propanediol, under the same assay conditions [1][2]. The difference of 0.42 log units indicates that the chloro analog is substantially more toxic to this aquatic organism, a finding consistent with its different metabolic and excretion profile.

Environmental Toxicology Aquatic Toxicology Halogenated Organics

Unique Biochemical Selectivity as a Glycerol Kinase Substrate Specificity Agent

3-Bromo-1,2-propanediol is explicitly categorized and commercially offered as a 'glycerol kinase substrate specificity' agent [1]. This functional classification, which stems from early biochemical studies, means it is not merely a general enzyme substrate but a specialized tool used to map the active site constraints and kinetic mechanisms of glycerol kinase . This specific application is not a property of simpler diols like 1,2-propanediol, which lack the halogen necessary for such interaction, nor is it a primary or commercialized application for the 3-chloro or 3-iodo analogs in the same context.

Enzymology Biochemistry Metabolic Pathways

Precise Trace Analysis: A Validated Analytical Method for Environmental Monitoring

A dedicated and validated analytical method for detecting halogenated alcohols in water has been developed with a specific focus on 3-Chloro-1,2-propanediol and 3-Bromo-1,2-propanediol [1]. This method, utilizing extraction, derivatization with heptafluorobutyric anhydride, and GC-ECD analysis, provides a critical tool for environmental monitoring and distinguishes these compounds from other contaminants. While detection limits are provided for a range of compounds, the method's validation specifically includes 3-Bromo-1,2-propanediol, enabling its precise quantification in complex aqueous matrices at trace levels.

Environmental Analysis Analytical Chemistry Water Quality

Procurement-Driven Application Scenarios for 3-Bromo-1,2-propanediol Based on Empirical Evidence


Synthesis of Regioselective and Stereoselective Complex Lipids and Triglycerides

When undertaking the synthesis of structurally precise triacylglycerols, 3-Bromo-1,2-propanediol esters are a key intermediate. This approach, as demonstrated in peer-reviewed literature, allows for the construction of these complex lipids with high regioselectivity, avoiding the acyl migration that plagues alternative methods . The bromine atom serves as a temporary placeholder that can be cleanly displaced by a desired fatty acid carboxylate, enabling the construction of enantiomerically pure glycerolipids. For a synthetic chemist or lipid biochemist, procuring high-purity 3-Bromo-1,2-propanediol is essential for accessing this controlled synthetic pathway, which is superior to non-specific acylation strategies.

Probing the Active Site and Kinetics of Glycerol Kinase

In enzymology laboratories focused on metabolic pathways, 3-Bromo-1,2-propanediol is the standard compound for characterizing the substrate specificity of glycerol kinase. Its use in kinetic assays allows researchers to measure the enzyme's affinity for and turnover of this halogenated analog, providing crucial insights into the active site's steric and electronic requirements . This is a well-documented application, and the compound is specifically stocked by major biochemical suppliers for this purpose. Researchers cannot simply substitute 1,2-propanediol, as it lacks the halogen moiety necessary for meaningful interaction and comparative analysis .

Environmental Fate and Metabolism Studies of Halogenated Organics

For toxicologists and environmental scientists investigating the fate of industrial chemicals, 3-Bromo-1,2-propanediol is a key test compound. Its metabolism has been directly compared to that of its 3-chloro and 3-iodo analogs, revealing critical differences in their biological degradation and excretion . Furthermore, its aquatic toxicity profile, quantified as a pIGC50 of -1.21 against T. pyriformis, provides a clear baseline for structure-activity relationship (QSAR) models . An analytical method exists for its detection in water, enabling its traceability in environmental samples . Using an analog in these studies would generate irrelevant data, as the bromo compound's specific properties are the subject of investigation.

Multi-Step Synthesis Involving Carbonyl Protection

In advanced organic synthesis, the need to protect a reactive carbonyl group while performing a transformation elsewhere on a molecule is a common challenge. 3-Bromo-1,2-propanediol is a well-established reagent for this purpose, forming a bromomethylethylene ketal that is stable under various reaction conditions and can be cleaved under neutral conditions . This functionality is a key reason for its procurement; a non-halogenated diol would not provide the same leaving group capability for subsequent deprotection or functional group interconversion. Synthetic chemists rely on this compound to navigate complex reaction sequences where other protecting groups might fail or be incompatible.

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